Cyclopropyl 3,4-xylyl ketone
Overview
Description
Cyclopropyl 3,4-xylyl ketone is a chemical compound . It is also known as a substructure in natural products and pharmaceuticals .
Synthesis Analysis
Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis is described . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group affording the cyclopropanated product .Molecular Structure Analysis
The molecular formula of Cyclopropyl 3,4-xylyl ketone is C12H14O . The molecular weight is 174.23900 .Chemical Reactions Analysis
Cyclopropanes are important substructures in natural products and pharmaceuticals . Although traditional methods for their incorporation rely on cyclopropanation of an existing scaffold, the advent of transition-metal catalysis has enabled installation of functionalized cyclopropanes using cross-coupling reactions .Physical And Chemical Properties Analysis
Cyclopropyl 3,4-xylyl ketone has a density of 1.07g/cm3 . Its boiling point is 290ºC at 760 mmHg .Scientific Research Applications
Photocatalytic Applications
Cyclopropyl 3,4-xylyl ketone has been utilized in various photocatalytic applications. A notable instance is its use in [3+2] cycloadditions with olefins under visible light photocatalysis, facilitating the generation of highly substituted cyclopentane ring systems. This process involves the one-electron reduction of the ketone to a radical anion using a Ru(bpy)₃²⁺-based photocatalytic system (Lu, Shen, & Yoon, 2011).
Catalysis and Synthetic Chemistry
In synthetic chemistry, cyclopropyl ketones have been a focus due to their ability to undergo oxidative addition reactions. For example, cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloadditions for producing cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006). Additionally, gold(I)-catalyzed asymmetric [4+3] cycloaddition of 1-(1-alkynyl)cyclopropyl ketones with nitrones has been explored for its scope, mechanism, and applications, highlighting the kinetic resolution of these compounds (Zhang & Zhang, 2012).
Stereochemistry and Ring Expansions
Research has also delved into the stereochemistry and ring expansions involving cyclopropyl ketones. A study demonstrated the diastereo- and enantioselective formal [3 + 2] cycloaddition of cyclopropyl ketones and alkenes to form polysubstituted cyclopentane derivatives, emphasizing the role of chiral Ti(salen) complexes in these reactions (Hao, Harenberg, Wu, MacMillan, & Lin, 2018).
Organic Synthesis Applications
Cyclopropyl ketones have found significant application in organic synthesis, particularly in the formation of various compounds. For instance, they've been used in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles, and pyrroles, demonstrating their utility as synthetic precursors (Wurz & Charette, 2005). Additionally, they are involved in organocatalytic Cloke-Wilson rearrangement to 2,3-dihydrofurans, showcasing their adaptability in different organic transformations (Zhang et al., 2017).
Mechanistic Studies
Cyclopropyl ketones have also been integral in mechanistic studies. They serve as probes for understanding single-electron transfer (SET) in organic reactions, particularly in the study of arylcyclopropylketyl anions (Tanko & Drumright, 1992).
Safety And Hazards
Future Directions
Cyclopropanes have long fascinated chemists for their high ring strain and unique bonding properties . Despite this high strain, the cyclopropyl motif can be found in various natural products . Cyclopropanes are also increasingly relevant to the pharmaceutical industry, as they can serve as sp3 -rich bioisosteres for phenyl rings and provide favourable pharmacokinetic properties .
properties
IUPAC Name |
cyclopropyl-(3,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHOLOURUAQTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191970 | |
Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3,4-xylyl ketone | |
CAS RN |
38675-78-4 | |
Record name | Cyclopropyl(3,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38675-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038675784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693751 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71983 | |
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Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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